molecular formula C23H34I3N3O11 B231863 2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol CAS No. 19080-46-7

2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Cat. No. B231863
CAS RN: 19080-46-7
M. Wt: 909.2 g/mol
InChI Key: LXDCYHUKIVTYIC-WZTVWXICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol are two chemical compounds that have been extensively studied for their potential applications in scientific research. Both compounds have unique properties that make them useful in various fields of study.

Mechanism of Action

The mechanism of action of 2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol)-6-(methylamino)hexane-1,2,3,4,5-pentol varies depending on the specific application. In general, these compounds function by interacting with specific molecules or receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol)-6-(methylamino)hexane-1,2,3,4,5-pentol have been shown to have various biochemical and physiological effects. These include anti-inflammatory, analgesic, and antitumor properties, as well as effects on glucose metabolism and insulin secretion.

Advantages and Limitations for Lab Experiments

The use of 2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol)-6-(methylamino)hexane-1,2,3,4,5-pentol in lab experiments has several advantages, including their unique properties and ability to interact with specific molecules or receptors. However, there are also limitations, including the potential for toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for the study of 2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol)-6-(methylamino)hexane-1,2,3,4,5-pentol. These include further studies on their mechanisms of action, as well as their potential applications in drug development, disease treatment, and imaging techniques.
In conclusion, 2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol)-6-(methylamino)hexane-1,2,3,4,5-pentol are two chemical compounds that have unique properties and potential applications in scientific research. While further studies are needed to fully understand their mechanisms of action and potential applications, these compounds offer exciting possibilities for future research.

Synthesis Methods

The synthesis of 2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol)-6-(methylamino)hexane-1,2,3,4,5-pentol involves several steps. The synthesis of 2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate can be achieved through the reaction of 2,4,6-triiodobenzoic acid with 2-hydroxypentanoic acid, followed by acetylation of the resulting product. The synthesis of (2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol)-6-(methylamino)hexane-1,2,3,4,5-pentol can be achieved through the reduction of D-ribose with sodium borohydride, followed by the addition of methylamine and subsequent purification.

Scientific Research Applications

2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2-Hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol)-6-(methylamino)hexane-1,2,3,4,5-pentol have been extensively studied in scientific research due to their unique properties. These compounds have been used in various fields of study, including biochemistry, pharmacology, and medicine.

properties

CAS RN

19080-46-7

Molecular Formula

C23H34I3N3O11

Molecular Weight

909.2 g/mol

IUPAC Name

2-hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C16H17I3N2O6.C7H17NO5/c1-4-5-8(24)15(25)27-16(26)9-10(17)13(20-6(2)22)12(19)14(11(9)18)21-7(3)23;1-8-2-4(10)6(12)7(13)5(11)3-9/h8,24H,4-5H2,1-3H3,(H,20,22)(H,21,23);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

LXDCYHUKIVTYIC-WZTVWXICSA-N

Isomeric SMILES

CCCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

SMILES

CCCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNCC(C(C(C(CO)O)O)O)O

Canonical SMILES

CCCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNCC(C(C(C(CO)O)O)O)O

synonyms

2-hydroxypentanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5 S)-6-methylaminohexane-1,2,3,4,5-pentol

Origin of Product

United States

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